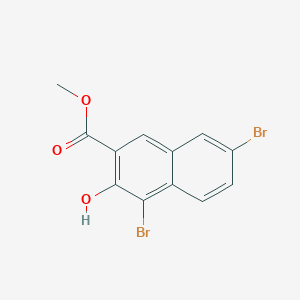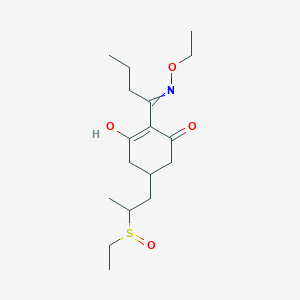
Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate is an organic compound with the molecular formula C12H8Br2O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features bromine atoms at positions 4 and 7, a hydroxyl group at position 3, and a carboxylate ester group at position 2. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate typically involves the bromination of a naphthalene derivative followed by esterification. One common method starts with 3-hydroxy-2-naphthoic acid, which undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to introduce bromine atoms at the 4 and 7 positions. The resulting dibromo compound is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products include 4,7-diamino-3-hydroxynaphthalene-2-carboxylate or 4,7-dithio-3-hydroxynaphthalene-2-carboxylate.
Oxidation: 4,7-dibromo-3-oxonaphthalene-2-carboxylate.
Reduction: 4,7-dibromo-3-hydroxynaphthalene-2-methanol.
Aplicaciones Científicas De Investigación
Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and hydroxyl group can form hydrogen bonds or halogen bonds with biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3,6-dibromo-2-hydroxynaphthalene-1-carboxylate
- Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
Uniqueness
Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate is unique due to the specific positions of the bromine atoms and the hydroxyl group, which confer distinct reactivity and biological activity compared to other dibromo naphthalene derivatives
Propiedades
Fórmula molecular |
C12H8Br2O3 |
|---|---|
Peso molecular |
360.00 g/mol |
Nombre IUPAC |
methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8Br2O3/c1-17-12(16)9-5-6-4-7(13)2-3-8(6)10(14)11(9)15/h2-5,15H,1H3 |
Clave InChI |
YRUOQDDAZISIHJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C2C=CC(=CC2=C1)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13446427.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]-thioureido}-ethyl)-thiourea](/img/structure/B13446433.png)

![Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446453.png)



![(Z)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide](/img/structure/B13446472.png)



![ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate](/img/structure/B13446516.png)

